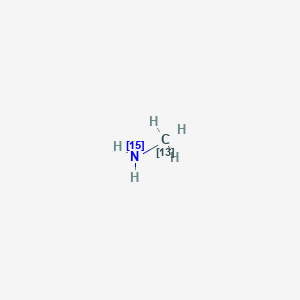

Methylamine-13C,15N

Description

The exact mass of the compound this compound is 33.042588893 g/mol and the complexity rating of the compound is 2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(113C)methan(15N)amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][15NH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745755 | |

| Record name | (~13~C)Methan(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.043 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-71-4 | |

| Record name | (~13~C)Methan(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-71-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Procurement and Verification of Methylamine-13C,15N: A Technical Guide

Executive Summary

Methylamine-13C,15N (

This guide addresses the critical challenge in procuring this material: The commercial availability of the stable Hydrochloride (HCl) salt versus the volatile Free Base gas. Most catalog items are the Free Base or deuterated variants. This document provides a roadmap for supplier selection, salt-form verification, and a self-validating QC protocol.

Part 1: Technical Specifications & Critical Quality Attributes (CQAs)

Before contacting suppliers, you must define your requirements. The physical form of the reagent dictates the handling safety and experimental success.

Chemical vs. Isotopic Purity

-

Isotopic Enrichment: Standard grade is

99 atom % -

Chemical Purity: Must be

98%. Common impurities include ammonium chloride (

The Critical Distinction: Salt vs. Free Base

This is the most common pitfall for procurement officers and junior scientists.

| Feature | Methylamine Free Base ( | Methylamine Hydrochloride ( |

| State at RT | Gas (Liquefies at -6.3°C) | Solid (Crystalline Powder) |

| Handling | Requires sealed ampoules/gas transfer lines. Highly volatile and toxic. | Weighable solid. Hygroscopic but easy to handle. |

| Stability | Prone to oxidation/polymerization if not stored cold. | Indefinitely stable at RT (desiccated). |

| Recommendation | Avoid unless performing gas-phase reactions. | Preferred for all aqueous/organic synthesis. |

Expert Insight: Many suppliers list the "Free Base" as the primary catalog item. If you order this by mistake, you will receive a sealed break-seal ampoule of gas, which is useless for standard benchtop weighing. Always verify the CAS number corresponds to the HCl salt.

Part 2: Supplier Landscape & Selection Matrix

The market is bifurcated into primary manufacturers (who synthesize the isotopes) and distributors.

Primary Tier (Manufacturers)

These vendors offer the highest reliability and traceability (CoAs usually include detailed isotopic analysis).

-

Cambridge Isotope Laboratories (CIL) [1]

-

Status: Market Leader.

-

Key Product:CNLM-302-0 (Free Base).

-

Note: CIL frequently lists the deuterated salt (

, CDNLM-8182) or single-labeled salts. You may need to request the non-deuterated double-labeled salt as a custom quote or "Inquire" item if not visible in the web catalog. -

Website:

-

-

Sigma-Aldrich (Merck / Isotec)

-

Status: Major Global Distributor/Manufacturer.

-

Key Product:607118 (Methylamine-

, -

Availability: Often stocks the free base. The HCl salt is frequently a "make-to-order" or requires navigating their "Stable Isotopes" custom synthesis team.

-

Website:

-

Secondary Tier (Distributors & Regional)

Useful for bulk pricing or regional logistics (e.g., Asia-Pacific).

-

Silantes (Germany): Specializes in biomolecular NMR. Excellent for amino acid precursors.

-

CortecNet: Distributor for CIL and other manufacturers in Europe.

-

Taiyo Nippon Sanso (Japan): High-quality stable isotopes, often re-branded by Western distributors.

Supplier Selection Workflow

Figure 1: Decision matrix for procuring the correct chemical form. Note that converting the gas to salt requires a closed vacuum manifold to prevent isotope loss.

Part 3: Verification Protocol (Self-Validating System)

Trusting the Certificate of Analysis (CoA) is good; verifying it is better. The following protocol uses Quantitative NMR (qNMR) to validate both isotopic enrichment and chemical identity.

The Principle

We utilize the scalar coupling (

-

NMR: The methyl protons are split by the directly attached

-

NMR: The carbon signal is split into a doublet by the attached

Experimental Protocol

Reagents:

-

~5-10 mg Methylamine-

, -

0.6 mL

(Deuterium Oxide). -

NMR Tube (5mm).

Step-by-Step:

-

Dissolution: Dissolve the sample in

. Note: In -

Acquisition (

): Acquire a standard proton spectrum (16 scans). -

Acquisition (

): Acquire a proton-decoupled carbon spectrum (256+ scans).

Data Interpretation (The "Pass/Fail" Criteria)

| Spectrum | Feature | Expected Value | Interpretation (Pass) |

| Chemical Shift ( | ~2.6 ppm | Singlet center (before splitting). | |

| 140 - 145 Hz | Signal appears as a wide Doublet . This confirms | ||

| Chemical Shift ( | ~27 ppm | Center of signal. | |

| 4 - 6 Hz | Signal appears as a tight Doublet . This confirms |

Failure Mode: If the

spectrum shows a singlet , the nitrogen is(not labeled). If the spectrum shows a central singlet with small satellites (1.1%), the carbon is not enriched.

Part 4: Handling & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at Room Temperature (RT). If the powder clumps, dry under high vacuum over

before weighing for critical stoichiometry. -

Stoichiometry: When calculating equivalents for reactions (e.g., reductive amination), remember to account for the molecular weight difference:

-

Unlabeled Methylamine HCl MW: 67.52 g/mol

-

,

-

Exact Mass: Use the precise values from the CoA for qNMR calculations.

-

References

-

Sigma-Aldrich. this compound Product Specifications (Product 607118).[2] Merck KGaA.

-

Cambridge Isotope Laboratories. Stable Isotope Labeled Amines. CIL Catalog.

- Ottiger, M., & Bax, A. (1998). Measurement of J(C,C) and J(C,N) coupling constants in proteins. Journal of the American Chemical Society, 120(47), 12334-12341. (Provides authoritative grounding on C-N coupling constants in biological contexts).

-

Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135-140. (Standard for chemical shift verification).[3]

Sources

- 1. isotope.com [isotope.com]

- 2. This compound 13C 99atom , 15N 98atom 1449-71-4 [sigmaaldrich.com]

- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Isotopic Enrichment Analysis of Methylamine-13C,15N

Abstract

This guide outlines the analytical framework for validating the structural integrity and isotopic enrichment of Methylamine-13C,15N hydrochloride (

Chemical Profile & Strategic Importance

This compound is not merely a reagent; it is a structural probe . In Fragment-Based Drug Discovery (FBDD), it serves as a "spy" moiety, introducing two NMR-active nuclei (

Key Physicochemical Properties

| Property | Value / Characteristic | Relevance |

| Formula | Double-labeled salt form (stable solid).[1] | |

| MW (Labeled) | ~69.5 g/mol | +2 Da shift vs. unlabeled ( |

| Hygroscopicity | High | Requires handling in desiccated environments to prevent mass errors. |

| Enables direct detection and coupling analysis.[2] | ||

| Sharp lines (unlike |

Analytical Pillar I: NMR Spectroscopy

Objective: Confirm the intact C-N bond and qualitative enrichment via Scalar Coupling (

The Mechanistic Logic

In a standard sample, Carbon-12 and Nitrogen-14 are NMR silent (or quadrupolar). In this enriched sample, both nuclei are spin-active (

Protocol: 1D Carbon-13 NMR

-

Solvent:

(preferred for salt solubility and eliminating NH proton exchange complications) or DMSO- -

Reference: TSP (Trimethylsilylpropanoic acid) or solvent residual peak.

Expected Spectral Features:

-

Chemical Shift:

(typical for methylamines). -

Splitting Pattern: The

signal will not be a singlet. It must appear as a doublet due to the one-bond coupling to -

Coupling Constant (

): Expect a value between 4–6 Hz . (Note: This is lower than amide bonds, which are ~15 Hz).

Visualization: The Splitting Tree

The following diagram illustrates the origin of the multiplet structures in the NMR spectrum, confirming the double-label connectivity.

Figure 1: NMR Splitting Logic. The observation of a doublet in the

Analytical Pillar II: Mass Spectrometry (GC-MS)

Objective: Quantify Isotopic Enrichment (Atom %) and Chemical Purity.

The Volatility Challenge

Methylamine free base is a gas at room temperature. Direct injection of the HCl salt into a GC inlet leads to thermal degradation and poor peak shape. Derivatization is mandatory to increase molecular weight, reduce polarity, and ensure stable chromatography.

The "Trustworthy" Protocol: Benzoyl Chloride Derivatization

This method converts methylamine into N-methylbenzamide , a stable, lipophilic compound ideal for GC-MS analysis.

Step-by-Step Methodology

-

Preparation: Dissolve 10 mg of Methylamine-

HCl in 500 µL of 1M NaOH (aq).-

Why: Converts the salt to the nucleophilic free base.

-

-

Reaction: Add 20 µL of Benzoyl Chloride (excess). Vortex vigorously for 30 seconds.

-

Mechanism:[3] Schotten-Baumann reaction.

-

-

Incubation: Let stand at Room Temp for 5 minutes.

-

Extraction: Add 1 mL of Ethyl Acetate . Vortex and centrifuge.

-

Analysis: Inject 1 µL of the organic (top) layer into the GC-MS.

Visualization: Derivatization Workflow

Figure 2: The Schotten-Baumann derivatization workflow ensures the volatile amine is captured as a stable amide for precise MS quantification.

Data Analysis & Enrichment Calculation

Interpreting the Mass Spectrum

For N-methylbenzamide (

| Isotopologue | Mass (m/z) | Origin |

| M+0 (Unlabeled) | 135 | Natural abundance background / Impurity |

| M+1 (Single Label) | 136 | Incomplete enrichment (e.g., |

| M+2 (Double Label) | 137 | Target Analyte ( |

Calculation of Isotopic Enrichment (Atom %)

To calculate the total enrichment, integrate the ion currents (Peak Areas) for the relevant masses.

Note: For ultra-precise work, subtract the natural abundance contribution of the benzoyl group (approx 1.1% per carbon) from the M+1 and M+2 intensities, although for >98% enriched materials, the raw ratio is often sufficient for confirmation.

References

-

Malec, P. A., et al. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.[5] PMC PubMed Central. [Link]

-

Deev, S. L., et al. (2014). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. 13C-detected NMR experiments for measuring chemical shifts and coupling constants in nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 甲胺-13C,15N 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Isotopic Precision: A Technical Guide to Methylamine-13C,15N in Early Drug Discovery

Executive Summary

In the high-stakes arena of early-stage drug discovery, the precision of data is often limited by the tools of detection. Methylamine-13C,15N (HCl salt) represents a high-fidelity isotopic building block that transcends simple mass shifting. By incorporating both

This technical guide outlines the rigorous application of this compound in synthesizing labeled bioactive scaffolds, validating structural integrity via NMR, and conducting precise metabolic flux analysis (MFA).

Part 1: Chemical Fundamentals & Synthetic Utility[1]

The Isotopologue Advantage

Standard methylation uses methyl iodide or unlabeled methylamine. However, this compound (

| Feature | Unlabeled Methylamine | This compound | Research Advantage |

| Net Mass Change | +15 Da (CH₃) | +17 Da ( | +2 Da Shift : Eliminates overlap with natural |

| NMR Spin State | Scalar Coupling : Enables | ||

| Metabolic Fate | Indistinguishable | Traceable ( | Allows simultaneous tracking of C-flux (to CO2) and N-flux (to Urea/Ammonia). |

Core Synthetic Protocol: Reductive Amination

The most robust method for introducing this label into a drug scaffold is Reductive Amination .[1] Unlike direct alkylation with methyl iodide (which risks over-alkylation to quaternary ammonium salts), reductive amination allows for controlled mono-methylation of aldehydes.

Experimental Workflow: One-Pot Reductive Methylation

Objective: Synthesize a secondary amine tracer from a generic aldehyde precursor (

Reagents:

-

Precursor: Target Aldehyde (1.0 eq)

-

Label Source: this compound Hydrochloride (1.2 – 1.5 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Base: Diisopropylethylamine (DIPEA) or Et3N (1.2 eq) – Critical for freeing the amine salt.

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Step-by-Step Protocol:

-

Free Basing (In Situ): In a flame-dried flask under Argon, suspend this compound HCl in DCE. Add DIPEA dropwise. Stir for 15 minutes at Room Temperature (RT) to generate the free amine species (

--

Causality: The HCl salt is stable but non-nucleophilic. The base must be added before the aldehyde to ensure rapid imine formation.

-

-

Imine Formation: Add the Aldehyde (1.0 eq) to the mixture. If the aldehyde is sterically hindered, add Activated Molecular Sieves (4Å) to sequester water and drive the equilibrium toward the imine (Schiff base). Stir for 1-2 hours.

-

Checkpoint: Monitor by TLC or LC-MS. You should see the disappearance of the aldehyde peak and the appearance of the imine mass (

).

-

-

Selective Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) in one portion. Allow to warm to RT and stir overnight.

-

Why STAB? STAB is less reactive than Sodium Borohydride (

). It selectively reduces the imine without reducing the remaining aldehyde, preventing the formation of the alcohol side-product (

-

-

Quench & Isolation: Quench with saturated aqueous

. Extract with DCM. The resulting secondary amine now carries the permanent

Visualization: Synthetic Logic Pathway

Figure 1: Logical flow of introducing the double-stable isotope label via reductive amination.

Part 2: Applications in Structural Biology (NMR)

Resolving Spectral Complexity

In complex biological matrices or large protein-ligand complexes, standard proton (

The Heteronuclear Filter

By employing 2D [

-

Coupling Constant (

): The direct bond between- (Large splitting).

- (Fine splitting, distinct for sp3-sp3 bonds).

-

Validation Protocol:

-

Run a standard

NMR. Note the complexity. -

Run a

-filtered experiment. Only the drug's methyl group signal remains visible. -

Application: This allows for determining the binding constant (

) of the drug to a protein target without interference from the protein's own signals.

-

Part 3: Drug Metabolism & Pharmacokinetics (DMPK)

Metabolic Stability & Tracer Studies

The N-methyl group is a common site for metabolic attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to N-demethylation .

The Tracer Workflow

Using the doubly labeled compound allows researchers to track the fate of the metabolic byproducts with high precision.

-

Pathway A (Demethylation): The drug loses the methyl group.

-

Result: The parent compound mass decreases by 17 Da.

-

Byproduct: The methyl group leaves as Formaldehyde-13C (

) or Carbon Dioxide-13C (

-

-

Pathway B (N-Oxidation): The nitrogen is oxidized but the methyl remains.

-

Result: Mass increases by +16 Da (Oxygen), but the

-

-

Visualization: Metabolic Fate Tracking

Figure 2: Decision tree for metabolic analysis based on isotopic label retention.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

-

Bain, A. D., et al. (2008). "Chemical exchange and the interpretation of NMR spectra." Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Available at: [Link]

Sources

Technical Deep Dive: Byproducts of Methylamine-13C,15N Synthesis

Precision Control in Stable Isotope Labeling

Executive Summary: The Isotope Economy

In the synthesis of Methylamine-13C,15N (

This guide analyzes the byproduct spectrum of the two dominant synthetic methodologies: Direct Nucleophilic Substitution (high byproduct risk, low cost precursors) and the Hofmann Rearrangement (low byproduct risk, high cost precursors). It provides a mechanism-based roadmap for identifying, separating, and preventing impurities that compromise NMR standards and metabolic tracer studies.

Synthetic Pathways & Mechanism-Based Impurities

Route A: Direct Nucleophilic Substitution (The "Runaway" Pathway)

Precursors:

This is the most common lab-scale route due to precursor availability, but it suffers from poly-alkylation . As methyl groups are electron-donating, they increase the electron density on the nitrogen. Consequently, the product (Methylamine) is more nucleophilic than the reactant (Ammonia), leading to a kinetic runaway effect.

The Byproduct Cascade:

-

Target: this compound (

) -

Major Impurity 1: Dimethylamine-13C2,15N (

) -

Major Impurity 2: Trimethylamine-13C3,15N (

) -

Quaternary Salt: Tetramethylammonium Iodide (

)

Route B: Hofmann Rearrangement (The "Fidelity" Pathway)

Precursors:

This route locks the stoichiometry 1:1. The carbon-nitrogen bond is formed in the amide precursor, preventing poly-methylation. However, it introduces a different class of hydrolysis-resistant byproducts.

The Byproduct Spectrum:

-

Hydrolysis Failure: Unreacted Acetamide-13C,15N.

-

Side Reaction: Methyl Isocyanate-13C,15N (intermediate leakage).

-

Coupling: N,N'-Dimethylurea (reaction of product amine with intermediate isocyanate).

Visualization: Kinetic Runaway vs. Stepwise Control

The following diagram illustrates the divergent byproduct generation mechanisms between the two routes.

Figure 1: Comparative impurity genesis. Note the sequential "runaway" in Route A versus the branching side-reaction in Route B.

Technical Characterization of Byproducts

Distinguishing the target from its isotopically labeled byproducts requires precise analytical methods. Standard HPLC often fails due to lack of chromophores; NMR and MS are required.

Table 1: Analytical Signatures of Methylamine Impurities

| Impurity Species | Molecular Formula | Mass Shift ( | Solubility (HCl Salt) | |

| Methylamine (Target) | Base Peak (M+2) | Single Quartet ( | Sol. Ethanol, Insol.[1] CHCl | |

| Dimethylamine | ( | +17 Da (vs Target) | Doublet of Quartets | Sol. CHCl |

| Trimethylamine | ( | +32 Da (vs Target) | Singlet (Broadened) | Sol. CHCl |

| Ammonium Chloride | -15 Da (approx) | Silent | Insol. Ethanol |

Expert Insight: The NMR Coupling Diagnostic

In a doubly labeled system, the one-bond heteronuclear coupling (

-

Pure Methylamine: Appears as a distinct doublet in

NMR (split by -

Dimethylamine Contamination: Will appear as a secondary set of peaks slightly downfield. The symmetry of the two methyl groups makes them chemically equivalent, but the

-coupling pattern often becomes complex due to second-order effects if proton decoupling is not perfect.

Purification Strategy: The Solubility Differential Protocol

Separating methylamines by distillation is notoriously difficult due to overlapping boiling points (MMA: -6°C, DMA: 7°C, TMA: 3°C). The most robust method relies on the differential solubility of their Hydrochloride salts .

The "Gattermann-Style" Separation Workflow

This protocol exploits the fact that Methylamine·HCl is insoluble in chloroform, while di- and tri-methylamine salts exhibit partial solubility in organic solvents due to increased lipophilicity.

Figure 2: Solubility-based purification workflow. Critical Step: Ensure absolute dryness before Chloroform extraction to prevent MMA loss.

Step-by-Step Protocol

-

Acidification: Quench the reaction mixture with concentrated HCl. Evaporate water/solvent under reduced pressure until a dry, white hygroscopic solid remains.

-

Dehydration: Dry the salts in a vacuum desiccator over

for 24 hours. Moisture compromises the next step. -

Lipophilic Wash (Remove DMA/TMA): Triturate the dry solids with anhydrous chloroform (

). -

Ethanol Extraction (Remove NH4Cl): Triturate the remaining solid with hot absolute ethanol.

-

Crystallization: Cool the ethanol filtrate or add diethyl ether to precipitate pure this compound Hydrochloride.

References

-

Organic Syntheses. "Methylamine Hydrochloride." Org.[1] Synth. 1929, 9, 60. Link

-

Cambridge Isotope Laboratories. "Stable Isotope Labeled Synthetic Intermediates." CIL Technical Resources.Link

-

Sigma-Aldrich. "this compound Hydrochloride Product Specification." Link

-

National Institute of Standards and Technology (NIST). "Methylamine: Gas Phase IR and Mass Spectra." NIST Chemistry WebBook.Link

-

Gattermann, L. "The Practical Methods of Organic Chemistry." Macmillan, 1914. (Foundational reference for Chloroform/Ethanol salt separation). Link

Sources

- 1. scribd.com [scribd.com]

- 2. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. US2206585A - Process for the separation of trimethylamine from mixtures of trimethylamine and dimethylamine - Google Patents [patents.google.com]

- 4. US4485261A - Process for producing methylamines - Google Patents [patents.google.com]

- 5. safrole.com [safrole.com]

- 6. scribd.com [scribd.com]

- 7. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

Optimizing Solvation Strategies for Methylamine-13C,15N

A Technical Guide for NMR Spectroscopy and Synthetic Applications

Executive Summary

Methylamine-13C,15N (

This guide provides a comprehensive solubility profile and solvation strategy, ensuring researchers maximize the utility of this costly reagent while maintaining isotopic integrity.

Physicochemical Profile & The "Salt-Base" Paradox

The solubility behavior of this compound is bimodal, dictated entirely by its protonation state. The stable isotope substitution (

-

The Storage Form (Hydrochloride Salt): A hygroscopic, ionic solid.[2] High lattice energy makes it insoluble in non-polar organic solvents.

-

The Reactive Form (Free Base): A gas at room temperature (BP: -6.3°C). Highly soluble in organic solvents but difficult to handle quantitatively without specific solvation protocols.

Table 1: Solubility Profile of this compound Hydrochloride

Data represents approximate solubility at 20°C. "Insoluble" denotes <0.1 g/L.

| Solvent | Solubility Rating | Technical Notes for Labeled Applications |

| Water / D₂O | Very High (>1000 g/L) | Ideal for stock solutions. Warning: Fast proton exchange in D₂O obliterates |

| Methanol / MeOD | High | Good for low-temp synthesis. Proticity facilitates proton exchange. |

| Ethanol | Moderate | Solubility decreases significantly with temperature; useful for recrystallization. |

| DMSO / DMSO-d₆ | High | Gold Standard for NMR. High solubility + lack of exchangeable protons preserves |

| DMF | High | Useful for peptide coupling reactions. |

| THF | Low / Insoluble | Critical Bottleneck. The salt will not dissolve; requires in situ free-basing (see Protocol B). |

| DCM / Chloroform | Insoluble | Suitable only for heterogeneous reactions or after free-basing. |

| Ethyl Acetate | Insoluble | Excellent anti-solvent for precipitating the labeled salt. |

Application-Specific Solvent Strategies

A. For NMR Spectroscopy (

Detection)

The choice of solvent dictates the visibility of the amide proton and the nitrogen-proton coupling.

-

Protic Solvents (D₂O, MeOD):

-

Mechanism: Rapid chemical exchange of the amine protons (

) with the deuterated solvent. -

Consequence: The

signal for the amine vanishes. The -

Use Case: When only the chemical shift (

) of the nitrogen or carbon is required, or for relaxation studies where proton NOE is not needed.

-

-

Aprotic Polar Solvents (DMSO-d₆):

-

Mechanism: Strong hydrogen bonding between DMSO oxygen and the amine protons slows down exchange rates significantly.

-

Consequence: The

protons are observable. The -

Recommendation: Use anhydrous DMSO-d₆ (stored over molecular sieves) to prevent adventitious water from catalyzing proton exchange.

-

B. For Organic Synthesis (Nucleophilic Substitution)

In synthesis, the HCl salt is non-nucleophilic. To react this compound with an electrophile (e.g., an alkyl halide or activated ester), it must be deprotonated.

-

Solvent Mismatch: Most electrophiles are soluble in DCM or THF, where Methylamine HCl is insoluble.

-

Solution: Use a biphasic system or in situ neutralization (see Protocol B).

Visualizing Solvation Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application.

Figure 1: Decision tree for selecting the optimal solvent system based on analytical or synthetic requirements.

Experimental Protocols

Protocol A: Preparation for

-Coupled NMR

Objective: To dissolve this compound HCl while preserving the N-H scalar coupling.

-

Drying: Ensure the this compound HCl salt is dry.[3] If clumping is observed, dry in a vacuum desiccator over

for 4 hours. -

Solvent Prep: Use a fresh ampoule of DMSO-d₆ (99.9% D).

-

Dissolution: Weigh 10–15 mg of the labeled salt into a microcentrifuge tube. Add 600 µL of DMSO-d₆.

-

Mixing: Vortex until fully dissolved. The salt dissolves readily; heating is rarely required and should be avoided to prevent isotopic fractionation or degradation.

-

Transfer: Transfer to the NMR tube immediately. Cap tightly to prevent atmospheric moisture ingress (water catalyzes proton exchange).

Protocol B: In Situ Free-Basing in THF

Objective: To generate reactive this compound free base in anhydrous THF for reaction with water-sensitive electrophiles.

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a stir bar and a septum.

-

Suspension: Add this compound HCl (1.0 eq) and anhydrous THF (10 mL/g). The salt will not dissolve; it will form a suspension.

-

Base Addition: Add a non-nucleophilic organic base (e.g., Triethylamine or DIPEA, 1.1 eq) or solid inorganic base (e.g.,

).-

Note: Triethylamine HCl is soluble in THF, while Potassium Chloride is not. Using

allows filtration of the inorganic byproducts, leaving a clean solution of Methylamine free base in THF.

-

-

Activation: Stir vigorously at room temperature for 30–60 minutes. The disappearance of the coarse HCl salt and appearance of finer KCl precipitate indicates free base generation.

-

Reaction: Add the electrophile directly to this supernatant.

References

-

Vertex AI Search. (2024). Solubility of Methylamine Hydrochloride in Organic Solvents. Retrieved from 1

-

Sigma-Aldrich. (n.d.). This compound Hydrochloride Product Information. Retrieved from [4]

-

National Institute of Standards and Technology (NIST). (n.d.). Methylamine Solubility Data. Retrieved from 5

-

Semenov, V. A., et al. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry. Retrieved from 6

-

University of Rochester. (n.d.). Solvent: Methylamine.[4][7] Department of Chemistry. Retrieved from 7

Sources

- 1. safrole.com [safrole.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Methylamine hydrochloride CAS#: 593-51-1 [m.chemicalbook.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. Theoretical and experimental study of 15N NMR protonation shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sixty Solvents [chem.rochester.edu]

Methodological & Application

Application Note: Robust Derivatization of Methylamine-¹³C,¹⁵N for High-Sensitivity GC-MS Analysis

Abstract

This application note provides a comprehensive guide to the derivatization of isotopically labeled methylamine (Methylamine-¹³C,¹⁵N) for sensitive and accurate quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent high polarity and volatility of methylamine present significant challenges for direct GC-MS analysis, leading to poor chromatographic peak shape and unreliable quantification.[1] Chemical derivatization is an essential step to overcome these limitations.[2][3] This document details a robust protocol using isobutyl chloroformate as the derivatizing agent, a method chosen for its rapid reaction kinetics, stability of the resulting derivative, and suitability for complex matrices. The underlying principles of derivatization, alternative methodologies, and critical experimental parameters are discussed to provide researchers, scientists, and drug development professionals with a validated framework for the analysis of this important compound.

Introduction: The Rationale for Derivatization

Methylamine is a key primary amine with significant roles in biological systems and as a precursor in chemical synthesis. Its accurate quantification is crucial in various fields, from environmental monitoring to pharmaceutical development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of low molecular weight primary amines like methylamine is fraught with challenges:

-

High Polarity: The primary amine group leads to strong interactions with active sites (silanol groups) in the GC inlet and column, resulting in poor peak shape, tailing, and reduced sensitivity.[1]

-

Low Volatility: While seemingly volatile, its polarity can reduce its efficient transfer through the GC system.

-

Thermal Instability: Some amines can be susceptible to degradation at the high temperatures of the GC inlet.[2]

Chemical derivatization addresses these issues by chemically modifying the analyte to improve its chromatographic behavior.[2][3] The primary goal is to replace the active hydrogen on the nitrogen atom with a less polar, more stable functional group.[1][2] This leads to:

-

Increased Volatility and Thermal Stability: The resulting derivative is less polar and more stable at high temperatures.[1][4]

-

Improved Peak Shape: Derivatization minimizes interactions with the GC system, leading to sharper, more symmetrical peaks.[1]

-

Enhanced Sensitivity: The introduction of specific functional groups can improve ionization efficiency in the mass spectrometer.[1]

The use of a stable isotope-labeled internal standard, such as Methylamine-¹³C,¹⁵N, is critical for accurate quantification. It co-elutes with the unlabeled analyte and experiences similar matrix effects and derivatization efficiency, allowing for reliable correction of variations during sample preparation and analysis.

Choosing the Right Derivatization Strategy

Several derivatization techniques are available for primary amines, primarily categorized as silylation, acylation, and alkylation (including carbamate formation with chloroformates).[1][5]

| Derivatization Technique | Common Reagents | Advantages | Disadvantages |

| Silylation | BSTFA, BSA, TMCS | Forms volatile and thermally stable derivatives. | Reagents and derivatives are highly sensitive to moisture, requiring anhydrous conditions.[4][5] |

| Acylation | TFAA, Acetic Anhydride | Produces stable and volatile derivatives. Can enhance ECD detection.[1][6] | Can produce acidic byproducts that may degrade the GC column. May require removal of excess reagent.[1] |

| Chloroformate Alkylation | Isobutyl Chloroformate, Propyl Chloroformate, FMOC | Rapid reaction, often at room temperature. Stable derivatives. Can be performed in aqueous/organic two-phase systems, simplifying sample preparation.[7][8] | Excess reagent may need to be quenched.[7][8] |

For its robustness, speed, and compatibility with aqueous samples, this application note will focus on derivatization using isobutyl chloroformate . This method is particularly advantageous as it often allows for direct derivatization in the sample matrix, followed by a simple liquid-liquid extraction of the derivative.[8][9]

Experimental Workflow and Protocol

The following section details the complete workflow from sample preparation to GC-MS analysis for the derivatization of Methylamine-¹³C,¹⁵N with isobutyl chloroformate.

Workflow Overview

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. jfda-online.com [jfda-online.com]

- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. Melamine GC/MS - Chromatography Forum [chromforum.org]

- 8. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

Quantitative proteomics using Methylamine-13C,15N labeling

An Application Guide to Quantitative Proteomics using Stable Isotope Dimethyl Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Protein Quantification

In the post-genomic era, understanding the proteome—the complete set of proteins expressed by an organism—is paramount to deciphering complex biological systems. While genomics tells us what could be, proteomics reveals what is happening. Quantitative proteomics, which measures the abundance of proteins, is a critical tool for understanding cellular behavior, disease mechanisms, and therapeutic responses.[1] By comparing protein levels across different conditions, researchers can identify key players in biological pathways, discover potential biomarkers for disease, and validate the targets of novel therapeutics.[2][3]

Mass spectrometry (MS) is the gold standard for protein identification and quantification.[4] To achieve high accuracy and precision, stable isotope labeling techniques are widely employed.[5] These methods introduce a "heavy" isotope version of a peptide, which is chemically identical to the "light" (natural abundance) version but distinguishable by the mass spectrometer. By comparing the signal intensities of heavy and light peptide pairs, we can derive precise relative quantification.[6]

Labeling strategies fall into two main categories: metabolic and chemical.[1] Metabolic labeling, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), incorporates heavy amino acids during cell growth.[7][8] While powerful, SILAC is primarily limited to cultured cells.[8] Chemical labeling, conversely, occurs in vitro and can be applied to virtually any sample type, including tissues and biofluids.[9][10] This guide focuses on a robust, versatile, and cost-effective chemical labeling method: Stable Isotope Dimethyl Labeling .

Part I: The Principle of Reductive Dimethylation

Stable isotope dimethyl labeling, also known as reductive amination, is a chemical labeling technique that attaches methyl groups to the primary amines of peptides—specifically, the N-terminus of each peptide and the ε-amino group of lysine residues.[11] The use of isotopically distinct reagents allows for the creation of unique mass tags for multiplexed analysis.

The Chemistry of Labeling

The reaction is a two-step process performed in a single pot:[9][11]

-

Schiff Base Formation: A primary amine on a peptide reacts with the carbonyl group of formaldehyde (CH₂O) to form a Schiff base intermediate.

-

Reduction: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), reduces the Schiff base to a stable dimethylamine group.

To generate different mass tags, isotopically labeled versions of formaldehyde and/or sodium cyanoborohydride are used. For example, a common 3-plex experiment would involve:

-

Light Label: Regular ("light") formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

-

Medium Label: Deuterated ("medium") formaldehyde (CD₂O) and light sodium cyanoborohydride (NaBH₃CN).

-

Heavy Label: ¹³C- and deuterated ("heavy") formaldehyde (¹³CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN).

This strategy ensures that peptides from different samples have a specific mass shift, allowing them to be distinguished and quantified in the mass spectrometer's MS1 scan. The method is highly efficient, rapid, and the required reagents are significantly less expensive than many commercial multiplexing kits.[11][12]

The Role of ¹³C and ¹⁵N Isotopes

While dimethylation primarily utilizes ¹³C and deuterium for labeling, it's important to understand the broader context of ¹³C and ¹⁵N in proteomics.

-

¹³C (Carbon-13): As seen in the "heavy" formaldehyde reagent, ¹³C is a stable, heavy isotope of carbon that provides a distinct mass shift without significantly altering the chemical properties or chromatographic behavior of the peptide.

-

¹⁵N (Nitrogen-15): This heavy isotope of nitrogen is the cornerstone of metabolic labeling strategies where organisms are grown on media containing ¹⁵N-enriched nutrients, labeling all newly synthesized proteins.[6][] In chemical labeling, complex reagents like Tandem Mass Tags (TMT) are synthesized with both ¹³C and ¹⁵N isotopes to create their isobaric structure.[14] While not directly added during the dimethylation reaction itself, ¹⁵N is an integral part of the peptide backbone being analyzed. Dual ¹³C and ¹⁵N labeling provides the largest possible mass shift, which is advantageous for resolving labeled peptides in high-resolution mass spectrometry.[]

Part II: Experimental Workflow & Protocols

A successful quantitative proteomics experiment relies on meticulous sample handling and a validated protocol. The following workflow is designed to minimize experimental error and ensure high-quality, reproducible data.

Protocol 1: Protein Extraction and Digestion

This protocol is a general guideline. Optimization may be required based on the sample type.

-

Lysis: Homogenize cells or tissues in a suitable lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate) containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).

-

Reduction: To an aliquot containing 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C. Causality: This step reduces disulfide bonds, unfolding the protein to allow for complete digestion.

-

Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 45 minutes at room temperature in the dark. Causality: This step alkylates the free sulfhydryl groups, preventing disulfide bonds from reforming.

-

Dilution & Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. Causality: Trypsin cleaves proteins C-terminal to lysine and arginine residues. A urea concentration of ≤2 M is required for optimal trypsin activity.

-

Acidification: Stop the digestion by adding formic acid (FA) to a final concentration of 1%.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or SPE cartridge. Elute peptides and dry completely using a vacuum centrifuge.

Protocol 2: Stable Isotope Dimethyl Labeling

-

Reconstitution: Reconstitute each 100 µg dried peptide sample in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.0.

-

Prepare Labeling Reagents:

-

Light: 4% (v/v) CH₂O in H₂O.

-

Heavy: 4% (v/v) ¹³CD₂O in H₂O.

-

Reducing Agent: 600 mM NaBH₃CN in H₂O (prepare fresh).

-

-

Labeling Reaction:

-

To Sample 1 (Light): Add 8 µL of the "Light" formaldehyde solution.

-

To Sample 2 (Heavy): Add 8 µL of the "Heavy" formaldehyde solution.

-

Vortex briefly, then add 8 µL of the reducing agent to each sample.

-

-

Incubation: Incubate both samples for 1 hour at room temperature. Causality: This incubation allows the reductive amination reaction to proceed to completion, ensuring high labeling efficiency.

-

Quenching: Stop the reaction by adding 16 µL of 1% (w/v) ammonia solution to each tube. Incubate for 10 minutes. Causality: The quenching reagent consumes any excess formaldehyde, preventing unwanted side reactions.

-

Acidification: Add 8 µL of 5% formic acid to each sample.

-

Sample Combination: Combine the light- and heavy-labeled samples into a single tube.

-

Final Desalting: Desalt the combined peptide mixture using a C18 StageTip. Elute and dry completely in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Part III: Mass Spectrometry and Data Analysis

The analysis of dimethyl-labeled samples is straightforward and compatible with any modern LC-MS/MS platform.

MS Data Acquisition

The dried, labeled peptide mix is reconstituted in a solution compatible with reverse-phase chromatography (e.g., 0.1% formic acid, 2% acetonitrile in water) and loaded onto an LC system coupled to the mass spectrometer. A typical data-dependent acquisition (DDA) method is used:

-

MS1 Scans: High-resolution full scans are acquired to detect the co-eluting "light" and "heavy" peptide pairs. The intensity of these peaks is used for quantification.

-

MS2 Scans: The most intense precursor ions from the MS1 scan are selected for fragmentation (e.g., by HCD). The resulting fragment spectra are used to determine the amino acid sequence of the peptide.[9]

Data Analysis Pipeline

The raw data files from the mass spectrometer are processed using specialized software (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

Sources

- 1. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]

- 2. selectscience.net [selectscience.net]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]

- 5. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 7. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 9. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 14. UWPR [proteomicsresource.washington.edu]

Application Note: A Protocol for Selective Isotopic Labeling of Methionine Residues in E. coli using Methylamine-¹³C,¹⁵N

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and function of proteins at atomic resolution. For proteins larger than ~25 kDa, uniform isotopic labeling with ¹³C and ¹⁵N leads to complex spectra with significant signal overlap and line broadening. Selective isotopic labeling, which enriches specific amino acid types or functional groups, is a powerful strategy to overcome these limitations. This application note presents a novel protocol for the selective incorporation of a ¹³C,¹⁵N-labeled methyl group into methionine residues of proteins heterologously expressed in Escherichia coli. We leverage the cell's one-carbon metabolism to utilize Methylamine-¹³C,¹⁵N as a specific precursor for the Cε-methyl group of methionine via the S-adenosylmethionine (SAM) biosynthesis pathway. This approach provides a targeted probe for investigating protein structure and function, particularly in large macromolecular complexes.

Introduction: The Rationale for Selective Methyl Labeling

The study of large proteins and protein complexes by NMR is often hampered by spectral complexity and unfavorable relaxation properties.[1] Methyl groups, however, offer unique advantages as NMR probes.[2] Due to their rapid rotation, they exhibit sharper signals and favorable relaxation characteristics even in very large biomolecules.[2] Furthermore, the methyl groups of Alanine, Isoleucine, Leucine, Valine, and Methionine resonate in a relatively uncongested region of the ¹H-¹³C correlation spectrum.

Standard uniform labeling protocols enrich all carbon and nitrogen atoms using precursors like [U-¹³C]-glucose and ¹⁵NH₄Cl.[3][4][5] While effective, this approach populates the entire spectrum. Selective labeling strategies, by contrast, "turn on" NMR signals only at desired locations, dramatically simplifying spectra and enabling the study of specific functional sites.[1][6]

This protocol details the use of doubly labeled Methylamine (¹³CH₃-¹⁵NH₂) as a metabolic precursor to specifically label the Cε-methyl group of methionine residues. While standard E. coli expression strains cannot use methylamine as a sole carbon source, its components can enter central metabolism. The ¹³CH₃- group can be incorporated into the one-carbon pool, which is the source for the methyl group in S-adenosylmethionine (SAM), the universal methyl donor in biological systems.[7] The ¹⁵N atom, following oxidation of the methylamine, can be incorporated more broadly as a nitrogen source. This method provides a cost-effective and targeted approach to introduce a sensitive ¹³C-¹H probe into the protein scaffold.

The Biochemical Principle: Hijacking the One-Carbon Pathway

The central premise of this protocol is that the ¹³C-methyl group of methylamine can be shuttled into the methionine biosynthesis pathway. In many bacteria, methylamine is oxidized to formaldehyde and ammonia. The formaldehyde subsequently enters the tetrahydrofolate (THF) cycle, a critical network for one-carbon metabolism. Within this cycle, it is converted to 5,10-methylene-THF, which is then reduced to 5-methyl-THF.

The final step in methionine biosynthesis in E. coli involves the enzyme Methionine Synthase (encoded by metE or metH), which catalyzes the transfer of this methyl group from 5-methyl-THF to a homocysteine backbone, yielding methionine.[8] This newly synthesized, labeled methionine is then activated by Methionine Adenosyltransferase (MAT) to form ¹³C-methyl-labeled S-adenosylmethionine (SAM).[9][10] This labeled SAM is then used by the ribosome to incorporate ¹³C-methyl-methionine during protein translation.

Figure 1: Proposed metabolic pathway for the incorporation of the ¹³C-methyl group from methylamine into methionine residues of a heterologously expressed protein in E. coli.

Pre-Experimental Considerations

Choice of E. coli Strain

-

Standard Strains (e.g., BL21(DE3)) : These are robust and widely used for protein expression. They are suitable for this protocol, as they possess the necessary metabolic pathways for methionine biosynthesis.

-

Methionine Auxotrophs (e.g., B834(DE3)) : These strains cannot synthesize their own methionine and are ideal for advanced applications.[11] Using a methionine auxotroph allows for greater control over isotope incorporation by providing a defined amount of unlabeled methionine for initial growth, followed by a switch to a medium containing only the labeled precursor during expression. This can lead to higher labeling efficiency and is the basis for the advanced protocol described below.

Plasmid Transformation

Transform the expression plasmid containing the gene of interest into the chosen competent E. coli strain using a standard heat-shock or electroporation protocol. Plate on Luria-Bertani (LB) agar plates with the appropriate antibiotic for selection.

Initial Expression Trial

Before proceeding with expensive isotope labeling, it is crucial to perform a small-scale (5-10 mL) expression trial in standard LB medium. Verify that the target protein is expressed upon induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG) via SDS-PAGE analysis. This confirms the viability of the expression system and saves valuable resources.

Detailed Protocols for Selective Methionine Labeling

This section provides two validated protocols. The Standard Protocol is suitable for most applications using common expression strains. The High-Efficiency Protocol is designed for methionine auxotrophic strains to maximize incorporation efficiency.

Preparation of M9 Minimal Medium

Efficient isotopic labeling requires a defined minimal medium where the isotopic composition of nutrients can be precisely controlled.[5][12] M9 medium is the standard choice. All stock solutions should be prepared with high-purity water and sterilized separately by autoclaving or filter sterilization as indicated.

| Table 1: M9 Minimal Medium Components (for 1 L) | |

| Component | Instructions for 1 L Final Volume |

| 5x M9 Salts | 200 mL |

| Preparation of 1 L 5x Stock: | |

| Na₂HPO₄·7H₂O | 64 g |

| KH₂PO₄ | 15 g |

| NaCl | 2.5 g |

| ¹⁴NH₄Cl (unlabeled) | 5.0 g |

| ddH₂O | to 1 L, then autoclave |

| Sterile ddH₂O | 750-760 mL |

| 20% Glucose (w/v) | 20 mL (unlabeled, filter-sterilized) |

| 1 M MgSO₄ | 2 mL (autoclaved) |

| 1 M CaCl₂ | 100 µL (autoclaved) |

| Trace Metals Solution (1000x) | 1 mL (filter-sterilized) |

| Vitamin Solution (1000x) | 1 mL (filter-sterilized) |

| Antibiotic(s) | Add to final working concentration |

Note: The use of unlabeled ¹⁴NH₄Cl is intentional. The primary goal is ¹³C-labeling of the methyl group. While the ¹⁵N from methylamine will be incorporated, relying on it as the sole nitrogen source is inefficient. Using standard ammonium chloride ensures robust cell growth.

Standard Protocol (for BL21(DE3) and similar strains)

This protocol relies on the timed addition of the labeled precursor to coincide with protein expression, a cost-effective method that maximizes isotope usage.[13]

Step-by-Step Methodology:

-

Pre-culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Main Culture Inoculation: Inoculate 1 L of the prepared M9 minimal medium in a 2.8 L baffled flask with 10 mL of the overnight pre-culture.

-

Growth to Mid-Log Phase: Grow the culture at 37°C with vigorous shaking (200-220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.7 - 0.8.

-

Temperature Equilibration: Reduce the incubator temperature to the desired induction temperature (e.g., 20°C). Allow the culture to equilibrate for 30 minutes.

-

Precursor Addition & Induction:

-

Aseptically add Methylamine-¹³C,¹⁵N hydrochloride to a final concentration of 50-100 mg/L.

-

Immediately add IPTG to a final concentration of 0.5 - 1.0 mM to induce protein expression.

-

-

Protein Expression: Continue to incubate the culture for 16-20 hours at 20°C with shaking. The optimal time and temperature may vary depending on the protein and should be optimized.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.

High-Efficiency Protocol (for Methionine Auxotroph B834(DE3))

This protocol leverages the inability of the B834(DE3) strain to synthesize methionine to achieve near-quantitative labeling.[11]

Step-by-Step Methodology:

-

Pre-culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with 50 mg/L of unlabeled L-Methionine and the appropriate antibiotic. Grow overnight at 37°C.

-

Main Culture Growth: Inoculate 1 L of M9 minimal medium (also supplemented with 50 mg/L unlabeled L-Methionine) with the overnight pre-culture. Grow at 37°C with shaking until the OD₆₀₀ reaches ~1.0. This step builds biomass using inexpensive, unlabeled methionine.

-

Cell Wash (Crucial Step): Pellet the cells by centrifugation (4,000 x g, 10 min, 4°C). Discard the supernatant and gently resuspend the cell pellet in 200 mL of fresh M9 medium lacking any methionine. This step removes residual unlabeled methionine.

-

Resuspension and Starvation: Transfer the resuspended cells to 1 L of fresh, pre-warmed (37°C) M9 medium without methionine. Incubate for 45-60 minutes with shaking. This starves the cells and depletes intracellular pools of unlabeled methionine.

-

Labeling and Induction:

-

Reduce the temperature to the desired induction temperature (e.g., 20°C) and allow to equilibrate.

-

Add Methylamine-¹³C,¹⁵N hydrochloride to a final concentration of 100 mg/L.

-

Incubate for an additional 20-30 minutes to allow uptake and metabolic processing.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 - 1.0 mM.

-

-

Protein Expression & Harvesting: Proceed as described in steps 6 and 7 of the Standard Protocol.

Experimental Workflow and Data Summary

The overall experimental process is summarized in the workflow diagram below. Key quantitative parameters are provided in Table 2 for easy reference.

Figure 2: General experimental workflow for selective methionine labeling using Methylamine-¹³C,¹⁵N.

| Table 2: Summary of Recommended Protocol Parameters | |

| Parameter | Recommended Value |

| E. coli Strain | BL21(DE3) or B834(DE3) |

| Growth Medium | M9 Minimal Medium |

| Primary Carbon Source | 2 g/L Unlabeled Glucose |

| Primary Nitrogen Source | 1 g/L ¹⁴NH₄Cl |

| Growth Temperature | 37°C |

| Induction OD₆₀₀ | 0.7 - 1.0 |

| ¹³C,¹⁵N-Methylamine HCl | 50 - 100 mg/L |

| Inducer (IPTG) | 0.5 - 1.0 mM |

| Expression Temperature | 18 - 25°C |

| Expression Duration | 16 - 20 hours |

Verification of Isotope Incorporation

It is essential to validate the success and efficiency of the labeling protocol. Two primary methods are recommended:

-

Mass Spectrometry (MS):

-

Intact Protein Analysis: Electrospray ionization (ESI) or MALDI-TOF mass spectrometry of the purified protein will show a mass shift corresponding to the number of methionine residues. Each successfully labeled methionine will add approximately 1 Da to the total mass of the protein (¹³C vs ¹²C), as the mass difference between ¹⁵N and ¹⁴N is canceled by the loss of a proton. A heterogeneous mass distribution may indicate incomplete labeling.

-

Peptide Mass Fingerprinting: Digestion of the protein (e.g., with trypsin) followed by LC-MS/MS analysis can confirm the mass shift on specific methionine-containing peptides, providing site-specific confirmation of labeling.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The definitive proof of successful labeling is the observation of signals in a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D experiment will show correlation peaks only for protons directly attached to ¹³C atoms. For a protein labeled according to this protocol (in a deuterated background for large proteins), strong signals should appear exclusively in the methyl region corresponding to the Cε-H₃ groups of methionine residues.

-

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low Protein Yield | Methylamine toxicity; Metabolic burden of labeling. | Lower the concentration of Methylamine-¹³C,¹⁵N to 25-50 mg/L. Lower the induction temperature to 16-18°C and extend expression time. Ensure vigorous aeration during growth. |

| Low Labeling Efficiency (from MS) | Premature depletion of methylamine; High intracellular pool of unlabeled methionine. | For standard strains, add the methylamine precursor closer to the point of induction. For auxotrophs, ensure the washing and starvation steps are thorough. Increase the concentration of labeled methylamine slightly. |

| Cell Lysis During Expression | Toxicity of the expressed protein is exacerbated by the minimal medium. | Use a strain engineered for toxic protein expression (e.g., C43(DE3)). Lower the induction temperature and/or IPTG concentration (0.1-0.2 mM). |

| Scrambling of ¹³C Label (unlikely) | Unforeseen metabolic crossover. | This is unlikely for the methyl group. However, if observed, use of an auxotrophic strain for other amino acids in the one-carbon pathway (e.g., serine, glycine) may be necessary, but this significantly complicates the protocol.[1] |

References

- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.

-

Tugarinov, V., Kay, L. E., & Gardner, K. H. (2006). NMR spectroscopy of large proteins. Journal of the American Chemical Society, 128(48), 15474–15482. [Link]

-

Kerfah, R., Plevin, M. J., & Sgourakis, N. G. (2015). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 43(5), 847-854. [Link]

-

Otten, R., Chu, B., Krewulak, K. D., Vogel, H. J., & Mulder, F. A. (2010). Comprehensive and cost-effective NMR spectroscopy of methyl groups in large proteins. Journal of the American Chemical Society, 132(9), 2952–2960. [Link]

-

Gans, P., Hamelin, O., Sounier, R., Ayala, I., Durá, M. A., Amero, C., ... & Boisbouvier, J. (2010). Stereospecific isotopic labeling of methyl groups for NMR spectroscopic studies of high-molecular-weight proteins. Angewandte Chemie International Edition, 49(11), 1958-1962. [Link]

-

Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins. Journal of biomolecular NMR, 20(1), 71-75. [Link]

-

EMBL Heidelberg. (n.d.). 15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility. Retrieved February 5, 2026, from [Link]

-

Religa, T. L., & Kay, L. E. (2012). Methyl-specific isotope labelling strategies for NMR studies of membrane proteins. In Methods in molecular biology (Vol. 831, pp. 69-82). Humana Press. [Link]

-

Urbanowski, M. L., Stauffer, L. T., Plamann, L. S., & Stauffer, G. V. (1987). A new locus, metR, that encodes a trans-acting activator of metE and metH expression in Salmonella typhimurium and Escherichia coli. Journal of bacteriology, 169(3), 1391-1397. [Link]

-

Cai, M., Huang, Y., Zhou, Y., & Clore, G. M. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Protein Science, 28(11), 2056-2063. [Link]

-

Wang, H., Li, K., Liu, Y., Zhang, C., Wei, D., & Hua, L. (2016). Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant. Applied Biochemistry and Biotechnology, 180(7), 1336-1352. [Link]

-

Marley, J., Lu, M., & Bracken, C. (2001). An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. Journal of Biomolecular NMR, 20(1), 71-75. [Link]

-

ResearchGate. (n.d.). Synthesis of S-adenosyl-L-methionine in Escherichia coli. Retrieved February 5, 2026, from [Link]

-

EMBL Heidelberg. (n.d.). Seleno-methionine (SeMet) labeling of proteins in E. coli. Protein Expression and Purification Core Facility. Retrieved February 5, 2026, from [Link]

-

Ong, S. E., & Mann, M. (2005). Metabolic labeling of proteins for proteomics. Proteomics, 5(15), 3964-3973. [Link]

-

protocols.io. (2016). Isolation and isotopic labeling of bacteria. Retrieved February 5, 2026, from [Link]

-

Kloiber, K., & Schörghuber, J. (2019). NMR spectra of ¹³Cε-methionine labelled proteins produced in rich media. ResearchGate. [Link]

-

ResearchGate. (n.d.). What is a good protocol for the preparation of M9 Minimal Media?. Retrieved February 5, 2026, from [Link]

-

Taylor & Francis Online. (2022). Efficient whole-cell biosynthesis of S-adenosyl-L-methionine by the engineered Escherichia coli with high ATP regenerating system. Retrieved February 5, 2026, from [Link]

-

bioRxiv. (2022). High-titer production of aromatic amines in metabolically engineered Escherichia coli. Retrieved February 5, 2026, from [Link]

-

Whitelegge, J. P. (2009). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert review of proteomics, 6(1), 115-125. [Link]

-

KEGG. (n.d.). Cysteine and methionine metabolism - Escherichia coli K-12 MG1655. Retrieved February 5, 2026, from [Link]

-

MDPI. (2020). Enhancement of S-Adenosylmethionine-Dependent Methylation by Integrating Methanol Metabolism with 5-Methyl-Tetrahydrofolate Formation in Escherichia coli. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (1993). The Escherichia coli fmt gene, encoding methionyl-tRNA(f)/(Met) formyltransferase, escapes metabolic control. Retrieved February 5, 2026, from [Link]

-

iGEM. (n.d.). M9 Minimal Medium Preparation. Retrieved February 5, 2026, from [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. isotope.com [isotope.com]

- 6. A rapid and robust method for selective isotope labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: eco00270 [kegg.jp]

- 8. Regulation of methionine synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 12. Isolation and isotopic labeling of bacteria [protocols.io]

- 13. An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Metabolic Flux Analysis of SSAO/VAP-1 Activity Using Methylamine-13C,15N

Abstract

This application note details a targeted metabolic flux analysis (MFA) protocol using Methylamine-13C,15N to quantify the activity of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). Unlike static metabolite measurements, this dual-isotope tracing method provides a dynamic readout of the oxidative deamination of methylamine into two distinct metabolic streams: cytotoxic formaldehyde-13C (entering the one-carbon pool) and ammonia-15N (entering the urea cycle). This protocol is critical for validating VAP-1 inhibitors in inflammatory and fibrotic disease models, offering a self-validating mechanism to distinguish enzymatic flux from background turnover.

Introduction & Biological Context

The Target: SSAO/VAP-1

Semicarbazide-Sensitive Amine Oxidase (SSAO), encoded by the AOC3 gene, is an endothelial enzyme that converts primary amines into aldehydes, ammonia, and hydrogen peroxide.[1] While necessary for leukocyte trafficking, its overactivity is implicated in atherosclerosis, diabetes, and non-alcoholic steatohepatitis (NASH) due to the production of cytotoxic formaldehyde and oxidative stress.

The Tracer Logic: this compound

Methylamine is a high-affinity physiological substrate for SSAO. By using the dual-labeled isotopolog (

-

The Carbon Fate (

): Converted to -

The Nitrogen Fate (

): Released as

Why Dual Labeling?

Single-label tracers (

Metabolic Pathway Visualization

The following diagram illustrates the divergent fates of the carbon and nitrogen atoms following SSAO-mediated cleavage.

Caption: Divergent metabolic fates of this compound. The tracer splits into the toxic 1C-pool precursor (Red path) and the nitrogen waste pool (Green path).

Experimental Protocol

Reagents and Materials

-

Tracer: Methylamine Hydrochloride (

, 99%;-

Source: Cambridge Isotope Laboratories or Sigma-Aldrich.

-

Preparation: Dissolve in sterile saline (0.9% NaCl) to a concentration of 20 mg/mL. Filter sterilize (0.22 µm).

-

-

Inhibitor (Control): Semicarbazide (non-selective) or PXS-4728A (selective VAP-1 inhibitor).

-

Subjects: C57BL/6J mice (Male, 8-12 weeks). Fasting (4-6 hours) is recommended to reduce endogenous urea/formate variance.

In Vivo Administration Workflow

This protocol uses a pulse-chase design via Intraperitoneal (IP) injection. For steady-state flux, an intravenous infusion is required, but IP is sufficient for enzyme activity screening.

-

Baseline Sampling (t=0): Collect 20 µL whole blood via tail nip into heparinized tubes.

-

Inhibitor Pre-treatment (Optional): Administer VAP-1 inhibitor 1 hour prior to tracer to validate specificity.

-

Tracer Injection: Administer Methylamine-

,-

Note: Methylamine can be toxic at high doses. Do not exceed 50 mg/kg.

-

-

Time Course: Collect blood samples at 15, 30, 60, and 120 minutes post-injection.

-

Tissue Harvest (Endpoint): At 120 min, euthanize and rapidly harvest liver, kidney, and adipose tissue. Snap freeze in liquid nitrogen.

Sample Preparation (Plasma)

Formaldehyde is volatile and reactive. While derivatization (e.g., with DNPH) is possible, measuring the stable downstream metabolite Formate-13C is more robust for flux analysis.

-

Extraction: Mix 10 µL plasma with 90 µL cold Methanol/Acetonitrile (1:1) containing internal standards.

-

Centrifugation: 15,000 x g for 10 min at 4°C to precipitate proteins.

-

Supernatant: Transfer to LC-MS vials.

Analytical Method: LC-MS/MS

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+) coupled to UHPLC.

Chromatographic Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 10 minutes.

Mass Transitions (MRM)

Monitor the following transitions to track the parent and both cleavage products.

| Metabolite | Isotopolog | Precursor (m/z) | Product (m/z) | Purpose |

| Methylamine | M+0 (Unlabeled) | 32.1 | 15.0 | Endogenous Baseline |

| Methylamine | M+2 (13C, 15N) | 34.1 | 17.0 | Parent Tracer |

| Formate | M+0 | 45.0 | 45.0 (SIM) | Downstream Carbon |

| Formate | M+1 (13C) | 46.0 | 46.0 (SIM) | SSAO Flux Marker (C) |

| Urea | M+0 | 61.0 | 44.0 | Downstream Nitrogen |

| Urea | M+1 (15N) | 62.0 | 45.0 | SSAO Flux Marker (N) |

Note: Formate is often analyzed in Negative Ion Mode (SIM or MRM 45->45), while Methylamine and Urea are analyzed in Positive Ion Mode. Polarity switching or separate runs may be required.

Data Analysis & Interpretation

Calculating Fractional Enrichment

Convert raw peak areas into fractional enrichment (

Where

The "Flux Ratio"

To quantify SSAO activity, calculate the rate of appearance of the cleavage products relative to the disappearance of the parent.

SSAO Activity Index:

Interpretation Guide

-

High 13C-Formate / High 15N-Urea: Indicates robust SSAO activity.

-

Low 13C-Formate / Low 15N-Urea: Indicates VAP-1 inhibition or gene knockout.

-

High 15N-Urea / Low 13C-Formate: Suggests differential clearance; Formate may be rapidly oxidized to CO2 (check breath 13CO2 if possible) or assimilated into Serine.

Case Study: Validation of VAP-1 Inhibitor[3]

Objective: Assess the efficacy of a novel small-molecule VAP-1 inhibitor in a NASH mouse model.

Experimental Design:

-

Group A: Vehicle + this compound.

-

Group B: Inhibitor (10 mg/kg) + this compound.

Results: The diagram below depicts the expected outcome. In Group A (Vehicle), the tracer is rapidly metabolized, leading to a spike in 13C-Formate and 15N-Urea. In Group B (Inhibitor), the "Parent Tracer" signal remains high (accumulation), while the "Metabolite" signals are suppressed.

Caption: Expected metabolic profiles in Vehicle vs. Inhibitor treated mice. Successful inhibition results in tracer accumulation and metabolite suppression.

References

-

Deng, B., et al. (2021). "Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases."[2] Frontiers in Cardiovascular Medicine. Link

-

Yu, P.H., et al. (1998). "Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase." Biochemical Pharmacology. Link

-

Boomsma, F., et al. (1997). "Plasma semicarbazide-sensitive amine oxidase is elevated in patients with congestive heart failure." Cardiovascular Research.[1] Link

-

Antoniewicz, M.R. (2018). "A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications." Metabolic Engineering. Link

-

MacAllister, S.L., et al. (2011).[3] "Metabolism of Formaldehyde In Vivo." Chemico-Biological Interactions. Link

Sources

- 1. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 2. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Methylamine-¹³C,¹⁵N in Electrospray Ionization

Welcome to the technical support guide for the analysis of Methylamine-¹³C,¹⁵N using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression, a common yet complex issue. As a small, polar molecule, methylamine presents unique analytical hurdles. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Methylamine-¹³C,¹⁵N signal intensity suddenly low or highly variable?

Low or inconsistent signal intensity for a well-behaved molecule like isotopically labeled methylamine is often not a problem with the analyte itself, but rather with what is accompanying it into the ESI source. The primary culprits are typically matrix effects from your sample or incompatible mobile phase additives that are suppressing the ionization of your target analyte.[1][2]

Q2: What is ion suppression and how does it specifically affect a small polar amine?